Structural & Physicochemical Comparison vs. Ether Analogs
4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline is distinguished from its closest commercially available analogs—3-(pyrazin-2-yloxy)aniline (CAS 633300-16-0) and 4-(pyrazin-2-yloxy)aniline—by three structural features: (i) the presence of a chlorine atom at the 4-position of the aniline ring, (ii) a methyleneoxy (-CH₂-O-) spacer between the phenyl ring and the pyrazine, rather than a direct ether linkage, and (iii) a meta substitution pattern relative to the aniline NH₂. These differences produce measurably distinct physicochemical properties. The target compound has a molecular weight of 235.67 g/mol and PSA of 61.03 Ų , whereas 3-(pyrazin-2-yloxy)aniline has a molecular weight of 187.20 g/mol [1]. The increased molecular weight and altered PSA directly affect passive membrane permeability, solubility, and protein-binding characteristics based on established medicinal chemistry principles. Furthermore, the methyleneoxy spacer increases rotatable bond count from 2 to 4 (relative to direct ether analogs), which influences conformational entropy upon target binding .
| Evidence Dimension | Molecular Weight and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | MW = 235.67 g/mol; PSA = 61.03 Ų; Rotatable bonds = 4; LogP ≈ 2.87 |
| Comparator Or Baseline | 3-(Pyrazin-2-yloxy)aniline: MW = 187.20 g/mol; Rotatable bonds = 2 (direct ether linkage); 4-(Pyrazin-2-yloxy)aniline: MW = 187.20 g/mol |
| Quantified Difference | MW increase of +48.47 g/mol (+26%) vs. direct ether analogs; increased rotatable bond count (+2); LogP increase estimated at +0.5 to +1.0 log units due to chlorine and methylene insertion |
| Conditions | Calculated physicochemical properties from ChemSrc database; comparator properties from vendor technical datasheets (Santa Cruz Biotechnology, ChemTradeHub) |
Why This Matters
The MW, PSA, and rotatable bond differences place the target compound in a distinct property space that may favor different ADME profiles or synthetic coupling strategies compared to simpler pyrazinyloxy anilines, making non-target analogs unsuitable replacements in lead optimization.
- [1] ChemTradeHub. 3-(Pyrazin-2-yloxy)aniline (CAS 633300-16-0). https://www.chemtradehub.com (accessed April 2026). View Source
